Cas no 34391-04-3 ((R)-Salbutamol)

(R)-Salbutamol structure
(R)-Salbutamol structure
Productnaam:(R)-Salbutamol
CAS-nummer:34391-04-3
MF:C13H21NO3
MW:239.31
CID:54238
PubChem ID:123600

(R)-Salbutamol Chemische en fysische eigenschappen

Naam en identificatie

    • Salbutamol
    • (L)-Albuterol
    • 4-[2-(tert-Butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol
    • (R)-(-)-Salbutamol
    • 4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol
    • Levalbuterol HCl
    • (-)-Albuterol
    • (-)-Salbutamol
    • (R)-Salbutamol
    • Levalbuterol
    • Levosalbutamol
    • R-albuterol
    • UNII-EDN2NBH5SS
    • Q408709
    • levosalbutamolum
    • (R)-albuterol
    • A822211
    • (-)-Albuterol sulfate (1
    • levalbuterol inhalation 0.63mg/3mL
    • R-Salbutamol
    • EDN2NBH5SS
    • NCGC00015955-03
    • levalbuterol inhalation 1.25mg/3mL
    • Levalbuterol Inhalation
    • (-)-alpha(sup 1)-(((1,1-Dimethylethyl)amino)methyl)-4-hydroxy-1,3-benzenedimethanol
    • Salbutamol (hemisulfate)
    • Tocris-0634
    • GTPL9816
    • CHEMBL1002
    • 4-[(1R)-2-(tert-butylamino)-1-hydroxy-ethyl]-2-(hydroxymethyl)phenol
    • Lopac-S-8260
    • AKOS005552518
    • Albuterol; AH-3365; (R)-albuterol; R-albuterol; R albuterol
    • AC-1542
    • F2173-0564
    • (R)-Albuterol;(R)-Salbutamol;Levosalbutamol
    • 324000-04-6
    • BRD-K34469523-003-01-4
    • NCGC00024698-01
    • BDBM50361247
    • (R) - Albuterol
    • Levosalbutamol (INN)
    • D08124
    • alpha-1-[[(1,1-Dimethylethyl)amino]methyl]-4-hydroxy-1,3-benzenedimethanol
    • ASF-1096
    • LEVOSALBUTAMOL [WHO-DD]
    • Lopac-S-5013
    • DB13139
    • Albuterol (r)-form
    • Xopenex
    • (R)-4-(2-(tert-butylamino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol
    • 1,3-Benzenedimethanol, alpha1-(((1,1-dimethylethyl)amino)methyl)-4-hydroxy-, (alpha1R)-
    • LEVOSALBUTAMOL [MART.]
    • (R)-.ALPHA.(SUP 1)-((TERT-BUTYLAMINO)METHYL)-4-HYDROXY-M-XYLENE-.ALPHA.,.ALPHA.'-DIOL
    • Levosalbutamol [INN]
    • NCGC00016736-01
    • (R)-alpha1-((tert-Butylamino)methyl)-4-hydroxy-m-xylene-alpha,alpha'-diol
    • LEVALBUTEROL [VANDF]
    • DTXSID80187964
    • ALBUTEROL (R)-FORM [MI]
    • HY-B1675
    • NCGC00015955-01
    • GLXC-25242
    • SCHEMBL4003
    • 34391-04-3
    • m-Xylene-alpha,alpha'-diol, alpha(sup 1)-((tert-butylamino)methyl)-4-hydroxy-, (R)-(-)-
    • Albuterol (hemisulfate);AH-3365 (hemisulfate)
    • NS00123698
    • NDAUXUAQIAJITI-LBPRGKRZSA-N
    • (R)-alpha(sup 1)-((tert-Butylamino)methyl)-4-hydroxy-m-xylene-alpha,alpha'-diol
    • levalbuterol inhalation 0.31mg/3mL
    • CAS-18559-94-9
    • BIDD:GT0508
    • J-019582
    • BCP28425
    • 1,3-Benzenedimethanol, alpha(sup 1)-(((1,1-dimethylethyl)amino)methyl)-4-hydroxy-, (-)-
    • LEVOSALBUTAMOL (MART.)
    • Levolin
    • CHEBI:8746
    • 4-((1R)-2-(tert-butylamino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol
    • NCGC00015955-02
    • DTXCID40110455
    • SBI-0206903.P001
    • EN300-1699072
    • CS-0013639
    • 68H
    • BBL010806
    • BRD-K34469523-003-03-0
    • DA-74972
    • STK618645
    • Inchi: 1S/C13H21NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,12,14-17H,7-8H2,1-3H3
    • InChI-sleutel: NDAUXUAQIAJITI-LBPRGKRZSA-N
    • LACHT: CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)O)CO)O

Berekende eigenschappen

  • Exacte massa: 239.15200
  • Monoisotopische massa: 239.152144
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 17
  • Aantal draaibare bindingen: 5
  • Complexiteit: 227
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 72.7
  • XLogP3: 0.3

Experimentele eigenschappen

  • Dichtheid: 1.152
  • Kookpunt: 433.5°Cat760mmHg
  • Vlampunt: 159.5°C
  • PSA: 72.72000
  • LogboekP: 1.69690

(R)-Salbutamol Beveiligingsinformatie

  • Code gevarencategorie: R22
  • Veiligheidsinstructies: S36
  • Identificatie van gevaarlijk materiaal: Xn
  • Risicozinnen:R22

(R)-Salbutamol Douanegegevens

  • HS-CODE:2922509090
  • Douanegegevens:

    China Customs Code:

    2922509090

    Overview:

    2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

(R)-Salbutamol Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
TRC
R225325-500mg
(R)-Salbutamol
34391-04-3
500mg
$ 800.00 2023-09-06
Enamine
EN300-1699072-0.05g
4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol
34391-04-3
0.05g
$1054.0 2023-09-20
TRC
R225325-1000mg
(R)-Salbutamol
34391-04-3
1g
$1499.00 2023-05-17
Enamine
EN300-1699072-0.1g
4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol
34391-04-3
0.1g
$1270.0 2023-09-20
TRC
R225325-100mg
(R)-Salbutamol
34391-04-3
100mg
$190.00 2023-05-17
TRC
R225325-1g
(R)-Salbutamol
34391-04-3
1g
$ 1240.00 2022-06-03
Aanbevolen leveranciers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:34391-04-3)Salbutamol
1660512
Zuiverheid:98%
Hoeveelheid:Company Customization
Prijs ($):Onderzoek
Suzhou Senfeida Chemical Co., Ltd
(CAS:34391-04-3)Salbutamol
1660512
Zuiverheid:98%
Hoeveelheid:Company Customization
Prijs ($):Onderzoek